molecular formula C24H28N6 B10850109 (3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine

(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine

Cat. No.: B10850109
M. Wt: 400.5 g/mol
InChI Key: JCFDYNJSFCXYRT-FQEVSTJZSA-N
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Description

L-760790 is a small molecular compound with the chemical formula C24H28N6. It is known for its role as an inhibitor of the 5-hydroxytryptamine 1D receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-760790 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, cyclization, and amination. The reaction conditions often involve the use of solvents like dichloromethane, methanol, and acetonitrile, along with catalysts and reagents such as sodium hydride, palladium on carbon, and triethylamine .

Industrial Production Methods

Industrial production of L-760790 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-760790 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

L-760790 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

L-760790 exerts its effects by inhibiting the 5-hydroxytryptamine 1D receptor. This inhibition affects the signaling pathways associated with this receptor, leading to alterations in neurotransmitter release and neuronal activity. The compound’s molecular targets include the receptor itself and associated signaling proteins, which play a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-760790

L-760790 is unique due to its specific inhibition of the 5-hydroxytryptamine 1D receptor, which distinguishes it from other compounds with broader or different receptor targets. Its chemical structure also provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and therapeutic applications .

Properties

Molecular Formula

C24H28N6

Molecular Weight

400.5 g/mol

IUPAC Name

N-benzyl-1-[(3S)-1-[2-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]ethyl]pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C24H28N6/c1-2-4-19(5-3-1)13-25-14-20-8-10-29(16-20)11-9-21-15-26-24-7-6-22(12-23(21)24)30-17-27-28-18-30/h1-7,12,15,17-18,20,25-26H,8-11,13-14,16H2/t20-/m0/s1

InChI Key

JCFDYNJSFCXYRT-FQEVSTJZSA-N

Isomeric SMILES

C1CN(C[C@@H]1CNCC2=CC=CC=C2)CCC3=CNC4=C3C=C(C=C4)N5C=NN=C5

Canonical SMILES

C1CN(CC1CNCC2=CC=CC=C2)CCC3=CNC4=C3C=C(C=C4)N5C=NN=C5

Origin of Product

United States

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